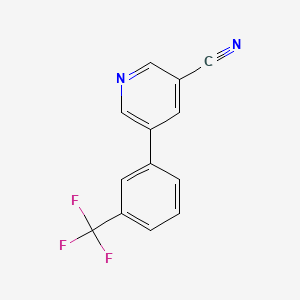

5-(3-(Trifluoromethyl)phenyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-(Trifluoromethyl)phenyl)nicotinonitrile is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinonitrile moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenyl)nicotinonitrile typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Therapeutic Potential :

- Research indicates that 5-(3-(Trifluoromethyl)phenyl)nicotinonitrile exhibits biological activity linked to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity and specificity, making it a candidate for drug development aimed at various diseases.

- Case studies have shown its effectiveness in treating conditions such as gastrointestinal stromal tumors (GISTs), where it demonstrated significant therapeutic effects in preclinical models.

-

Mechanism of Action :

- The compound's mechanism involves modulation of biological pathways through enzyme inhibition or receptor interaction. Studies suggest that its structural features allow it to effectively target enzymes involved in critical biological processes.

Chemical Synthesis Applications

This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique properties make it valuable in:

- Drug Design : The compound can be modified to create analogs with enhanced biological activity or reduced side effects. The trifluoromethyl group is particularly useful in increasing the potency of drugs targeting specific receptors .

- Material Science : Its stability and lipophilicity make it suitable for developing advanced materials, including coatings and polymers that require specific chemical resistance properties.

Case Studies

-

Case Study on GIST Treatment :

- In a study involving mice with GISTs, administration of this compound resulted in significant tumor reduction, indicating its potential as a therapeutic agent.

- Enzyme Inhibition Studies :

Mécanisme D'action

The mechanism by which 5-(3-(Trifluoromethyl)phenyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(Trifluoromethyl)pyridine-3-carbonitrile

- 5-(Trifluoromethyl)nicotinonitrile

Uniqueness

5-(3-(Trifluoromethyl)phenyl)nicotinonitrile is unique due to the presence of both a trifluoromethyl group and a nicotinonitrile moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .

Activité Biologique

5-(3-(Trifluoromethyl)phenyl)nicotinonitrile is a compound that has garnered attention for its potential biological activities. This article explores its interactions with various biological targets, its pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of this group often influences the biological activity of the compound, making it a subject of interest in medicinal chemistry.

Interaction with Molecular Targets

The biological activity of this compound is primarily associated with its interaction with specific molecular targets. Studies indicate that compounds containing trifluoromethyl groups can modulate various pathways, including those involved in inflammation and cancer progression.

- Inflammatory Response Modulation : Research has shown that similar nicotinonitrile derivatives can act as agonists for formyl peptide receptors (FPRL1), inducing tumor necrosis factor-alpha (TNF-alpha) production in macrophages. This suggests a potential role in enhancing innate immune responses .

- Antitumor Activity : Nicotinonitriles have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have shown promising results in inhibiting cell proliferation in hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines, with IC50 values indicating significant potency .

Cytotoxic Studies

A study investigating the cytotoxic effects of newly synthesized heterocyclic candidates, including nicotinonitriles, revealed that several derivatives exhibited potent antitumor activities. The evaluation was conducted using standard MTT assays to assess cell viability against HepG2 and HeLa cells, yielding IC50 values as low as 5.16 ± 0.4 µg/mL for HeLa cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of the trifluoromethyl group in enhancing biological activity. For example, modifications to the phenyl ring significantly impacted the compound's ability to inhibit key enzymes involved in cancer progression and inflammation .

Data Table: Summary of Biological Activities

| Activity | Effect | Cell Line/Model | IC50/EC50 Values |

|---|---|---|---|

| TNF-alpha Induction | Agonist activity | Macrophage cell lines | Not specified |

| Antitumor Activity | Cytotoxicity | HepG2 | 8.78 ± 0.7 µg/mL |

| Cytotoxicity | HeLa | 5.16 ± 0.4 µg/mL | |

| Antiviral Activity | Weak inhibition | Huh7 cells (DENV2 model) | EC50 = 8.37 µM |

Propriétés

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)12-3-1-2-10(5-12)11-4-9(6-17)7-18-8-11/h1-5,7-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGIIMBAHXUTRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744955 |

Source

|

| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261738-31-1 |

Source

|

| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.